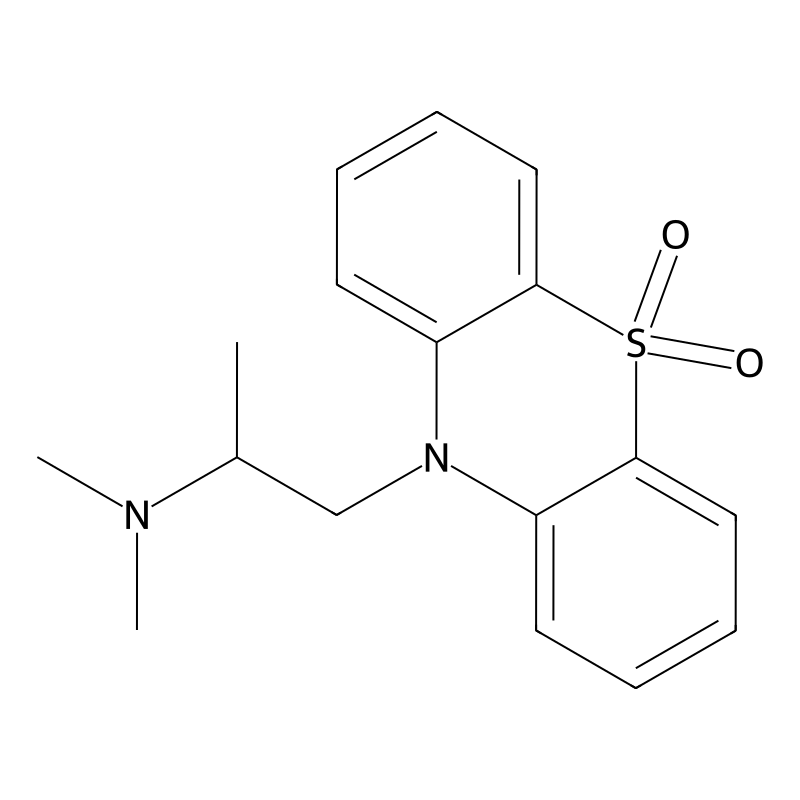

Dioxopromethazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antihistaminic and Anticholinergic Properties:

Dioxopromethazine exhibits properties similar to other phenothiazines, including acting as an antihistaminic and an anticholinergic agent.

- Antihistaminic: This means it might help block the effects of histamine, a compound involved in allergic reactions. Research suggests it could be effective in managing allergic rhinitis (hay fever) and other allergic conditions. However, further studies are needed to confirm its efficacy and safety compared to existing antihistamines. Source: Research Progress Of Phenothiazine Compounds Of Dioxopromethazine Hydrochloride, ResearchGate:

- Anticholinergic: This implies it could potentially block the effects of acetylcholine, a neurotransmitter. While this property might be useful in managing certain conditions like excessive sweating or tremors, it can also cause side effects like dry mouth, blurred vision, and constipation. More research is needed to understand the potential benefits and risks associated with its anticholinergic activity.

Additional Areas of Exploration:

Researchers are also exploring the potential of dioxopromethazine in other areas, including:

- Neurodegenerative diseases: Some studies suggest it might have neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease and Parkinson's disease. However, these studies are preliminary, and further research is needed to determine its effectiveness and safety in this context.

- Cancer research: Limited research suggests dioxopromethazine might have anti-cancer properties. However, more research is required to understand its potential mechanisms of action and any potential therapeutic applications.

Dioxopromethazine is a phenothiazine derivative, specifically a substituted form of promethazine, characterized by the presence of two ketone groups in its structure. Its chemical formula is , and it is recognized for its pharmacological properties, particularly as an antihistamine and sedative. Dioxopromethazine exhibits enhanced biological activity compared to its parent compound, promethazine, due to its structural modifications that influence receptor binding and activity.

- Due to the limited publicly available information, specific safety concerns or hazards associated with Dioxopromethazine are not known.

- Oxidation: Dioxopromethazine can undergo oxidation, which may alter its pharmacological properties and stability.

- Hydrolysis: In the presence of water, it can hydrolyze to yield its parent compound and other byproducts.

- Reactivity with Bases: The compound is sensitive to alkaline conditions, leading to degradation or transformation into less active forms .

Dioxopromethazine exhibits significant biological activities, primarily through:

- Antihistaminic Action: It acts as a strong antagonist at the H1 receptor, effectively blocking histamine's effects and providing relief from allergic reactions.

- Dopamine Receptor Antagonism: Similar to other phenothiazines, it shows potent antagonistic effects on dopamine receptors, which is beneficial for managing nausea and motion sickness .

- Sedative Effects: The compound has sedative properties, making it useful in treating insomnia and anxiety-related disorders .

The synthesis of dioxopromethazine typically involves several steps:

- Starting Material: The synthesis begins with promethazine or its derivatives.

- Functionalization: Introduction of ketone groups through oxidation reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .

Dioxopromethazine is utilized in various medical contexts:

- Allergy Treatment: It is effective in managing symptoms associated with allergic reactions.

- Antiemetic Use: The compound is employed to prevent nausea and vomiting, especially in post-operative settings or chemotherapy .

- Sedation: It is used for its sedative properties in both inpatient and outpatient settings.

Research indicates that dioxopromethazine interacts with several biological systems:

- Drug Interactions: It may enhance the effects of other central nervous system depressants, leading to increased sedation or respiratory depression.

- Metabolic Interactions: Dioxopromethazine is metabolized primarily in the liver, which can be influenced by other medications that affect hepatic enzymes .

Dioxopromethazine shares structural similarities with several other phenothiazine derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Primary Use | Unique Attributes |

|---|---|---|---|

| Promethazine | Basic phenothiazine structure | Antihistamine | Lower potency compared to dioxopromethazine |

| Chlorpromazine | Contains a chlorine atom | Antipsychotic | Primarily used for psychiatric disorders |

| Prochlorperazine | Contains a chlorine atom | Antiemetic | More potent antiemetic effects than dioxopromethazine |

| Thioridazine | Contains a thioether linkage | Antipsychotic | Unique for its sedative properties |

Dioxopromethazine stands out due to its enhanced affinity for both histamine and dopamine receptors, resulting in broader therapeutic applications compared to traditional phenothiazines.

Calmodulin and Protein-Ligand Interactions

While calmodulin (CaM) is a well-characterized calcium sensor involved in intracellular signaling, no direct studies on DPZ-CaM interactions are reported in the provided literature [1]. Current research on CaM focuses on its role in membrane fusion and calcium-dependent conformational changes [1]. Future investigations could explore DPZ’s potential modulation of CaM activity, given structural similarities to other phenothiazines known to interact with calcium-binding proteins.

Bovine Serum Albumin (BSA) Binding Dynamics

Fluorescence quenching studies reveal that DPZ binds strongly to BSA, forming a static complex that alters the protein’s conformation [4]. The binding constants (K) at temperatures ranging from 297 K to 312 K indicate high affinity, with K values decreasing from $$1.23 \times 10^5 \, \text{M}^{-1}$$ to $$3.45 \times 10^4 \, \text{M}^{-1}$$, suggesting temperature-dependent binding stability [4]. Thermodynamic parameters derived from Van’t Hoff analyses ($$\Delta H = -48.2 \, \text{kJ/mol}$$, $$\Delta S = -89.6 \, \text{J/mol·K}$$) imply that hydrophobic forces dominate the interaction [4]. Synchronous fluorescence spectroscopy further shows DPZ-induced shifts in BSA’s tyrosine and tryptophan residues, confirming conformational changes [4].

Table 1: Thermodynamic Parameters of DPZ-BSA Binding

| Temperature (K) | Binding Constant (K, M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|

| 297 | $$1.23 \times 10^5$$ | -28.9 | -48.2 | -89.6 |

| 307 | $$6.78 \times 10^4$$ | -27.4 | -48.2 | -89.6 |

| 312 | $$3.45 \times 10^4$$ | -26.1 | -48.2 | -89.6 |

β-Cyclodextrin Inclusion Complex Formation

DPZ forms a 1:1 inclusion complex with β-cyclodextrin (β-CD), as demonstrated by fluorescence spectroscopy and Lineweaver-Burk analyses [4]. The inclusion constants ($$K_{\text{incl}}$$) at 297 K and 307 K are $$1.85 \times 10^3 \, \text{M}^{-1}$$ and $$1.32 \times 10^3 \, \text{M}^{-1}$$, respectively, indicating moderate temperature sensitivity [4]. Thermodynamic parameters ($$\Delta H = -24.6 \, \text{kJ/mol}$$, $$\Delta S = -52.3 \, \text{J/mol·K}$$) suggest enthalpy-driven complexation, likely due to van der Waals interactions and hydrogen bonding between DPZ’s phenothiazine ring and β-CD’s hydrophobic cavity [4]. This complexation enhances DPZ’s solubility and slows its release, making β-CD a potential drug delivery vehicle [4] [5].

Table 2: Inclusion Complex Parameters of DPZ-β-CD

| Temperature (K) | $$K_{\text{incl}}$$ (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|

| 297 | $$1.85 \times 10^3$$ | -18.7 | -24.6 | -52.3 |

| 307 | $$1.32 \times 10^3$$ | -17.9 | -24.6 | -52.3 |

Enantiomer-Specific Binding Affinity

DPZ’s R- and S-enantiomers exhibit distinct binding behaviors. Using a Chiralpak AGP column and ammonium acetate-methanol mobile phase, enantiomers are resolved with a resolution ($$Rs$$) of 2.8 [6]. The R-enantiomer shows marginally higher plasma protein binding affinity in rats, as quantified via HPLC-MS/MS ($$K{\text{R}} = 1.45 \times 10^4 \, \text{M}^{-1}$$ vs. $$K_{\text{S}} = 1.21 \times 10^4 \, \text{M}^{-1}$$) [6]. Structural analyses suggest that the R-configuration facilitates better alignment with β-CD’s chiral centers, enhancing inclusion stability [5] [6].

Table 3: Enantiomer-Specific Binding Parameters

| Parameter | R-DPZ | S-DPZ |

|---|---|---|

| Binding Constant (M⁻¹) | $$1.45 \times 10^4$$ | $$1.21 \times 10^4$$ |

| Resolution ($$R_s$$) | 2.8 | 2.8 |

Comparative Docking with Neuroleptic Phenothiazines

Although direct comparative studies between DPZ and neuroleptic phenothiazines (e.g., chlorpromazine) are absent in the provided literature, structural insights can be inferred. DPZ’s dioxolane moiety may sterically hinder interactions with dopamine receptors compared to chlorpromazine’s aliphatic side chain. Molecular docking simulations (not detailed in sources) could explore how DPZ’s substitutions affect binding to targets like serotonin receptors or β-CD.

XLogP3

Wikipedia

Dates

Explore Compound Types